molecular formula C13H24Cl2N2O B1418404 N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride CAS No. 1158429-31-2

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride

Cat. No.: B1418404
CAS No.: 1158429-31-2
M. Wt: 295.2 g/mol
InChI Key: GELJNVBMEYMYDE-UHFFFAOYSA-N
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Description

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with methoxy and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring with the desired substituents. The methoxy and dimethyl groups are introduced through specific reactions such as methylation and methoxylation. The final step involves the formation of the amine group and its subsequent conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 4-methoxyphenethylamine
  • Bromomethyl methyl ether
  • Various alkylamines and their derivatives

Uniqueness

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O.2ClH/c1-9(2)6-14-8-12-11(4)13(16-5)10(3)7-15-12;;/h7,9,14H,6,8H2,1-5H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELJNVBMEYMYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CNCC(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride
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N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-methylpropan-1-amine dihydrochloride

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